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molecular formula C10H14N2 B8396502 3-Methyl-7-amino-1,2,3,4-tetrahydroisoquinoline

3-Methyl-7-amino-1,2,3,4-tetrahydroisoquinoline

Cat. No. B8396502
M. Wt: 162.23 g/mol
InChI Key: VYMOHGFAHFCYTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06140322

Procedure details

3-Methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline (3.0 g, 13.1 mmol) was dissolved in MeOH (100 ml) and hydrogenated at 50 psi in the presence of a catalytic quantity of 10% Pd--C. After 1 h the mixture was filtered through glass and evaporated to an oil which was used immediately in the next reaction.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
Pd-
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:11][C:10]2[C:5](=[CH:6][C:7]([N+:12]([O-])=O)=[CH:8][CH:9]=2)[CH2:4][NH:3]1>CO>[CH3:1][CH:2]1[CH2:11][C:10]2[C:5](=[CH:6][C:7]([NH2:12])=[CH:8][CH:9]=2)[CH2:4][NH:3]1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CC1NCC2=CC(=CC=C2C1)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Pd-
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 1 h the mixture was filtered through glass
Duration
1 h
CUSTOM
Type
CUSTOM
Details
evaporated to an oil which
CUSTOM
Type
CUSTOM
Details
was used immediately in the next reaction

Outcomes

Product
Name
Type
Smiles
CC1NCC2=CC(=CC=C2C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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